molecular formula C10H11ClO3 B13395825 3-(4-Chlorophenoxy)-3-methylpropanoic acid CAS No. 2999-32-8

3-(4-Chlorophenoxy)-3-methylpropanoic acid

Cat. No.: B13395825
CAS No.: 2999-32-8
M. Wt: 214.64 g/mol
InChI Key: QBMLNKIBTFLJQG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-3-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chlorophenoxy group attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-3-methylpropanoic acid typically involves the reaction of 4-chlorophenol with 3-chloro-3-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion (generated from 4-chlorophenol) attacks the electrophilic carbon of the 3-chloro-3-methylpropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-3-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenoxy)-3-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-3-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A structurally similar compound with a chlorophenoxy group attached to acetic acid.

    2-(4-Chlorophenoxy)propanoic acid: Another related compound with a chlorophenoxy group attached to propanoic acid.

Uniqueness

3-(4-Chlorophenoxy)-3-methylpropanoic acid is unique due to the presence of a methyl group on the propanoic acid chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

2999-32-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

QBMLNKIBTFLJQG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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